![molecular formula C30H34N2O7 B3949724 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)
1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Overview
Description
1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of various physiological processes in the brain.
Scientific Research Applications
1. Pharmacological Properties
1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate and its derivatives are recognized for their pharmacological significance. Studies on similar compounds, such as 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, reveal their high affinity and selective binding to σ (sigma) receptors, which are implicated in various central nervous system (CNS) activities. This characteristic underlines their potential as therapeutic agents for CNS-related disorders (Tacke et al., 2003).
2. Application in Synthesis of Complex Molecules
The compound's analogs are utilized in synthesizing complex molecules. For example, the use of 4-methoxybenzyl-4-nitrophenylcarbonate in the N-protection of amidinonaphthol demonstrates the compound's utility in solution phase library synthesis, essential for developing various substituted benzamidines (Bailey et al., 1999).
3. Role in Anti-inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds show significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), which play a crucial role in inflammation and pain (Abu‐Hashem et al., 2020).
4. Enzyme Inhibition Studies
The compound and its derivatives are also useful in studying enzyme inhibition. For instance, research on N-Acetylglucosaminidase inhibitors leverages derivatives of this compound to understand the inhibition mechanisms. Such studies are fundamental in developing treatments for diseases where enzyme regulation plays a pivotal role (Schumacher-Wandersleb et al., 1994).
5. Studies in Oxidative Reactions
Compounds like this compound areimportant in studies involving oxidative reactions. Their derivatives, such as 4-methoxybenzyl alcohol, have been examined for their reactivity and oxidation processes. These studies contribute to our understanding of chemical reaction mechanisms and the development of new synthetic methodologies (Miller et al., 1995).
6. Role in Photocatalytic Oxidation
Derivatives of this compound have been explored in photocatalytic oxidation reactions, particularly in converting alcohols to aldehydes using molecular oxygen on titanium dioxide. This has implications in the field of green chemistry, offering environmentally friendly and efficient methods for chemical transformations (Higashimoto et al., 2009).
7. Investigation in Neuropharmacology
Research has also extended to the neuropharmacological potential of derivatives of this compound. For instance, studies on orexin receptor antagonists, which include structurally related compounds, provide insights into treating compulsive disorders, including eating disorders and possibly drug abuse (Piccoli et al., 2012).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3.C2H2O4/c1-32-26-11-7-22(8-12-26)19-29-28(31)25-15-17-30(18-16-25)20-23-9-13-27(14-10-23)33-21-24-5-3-2-4-6-24;3-1(4)2(5)6/h2-14,25H,15-21H2,1H3,(H,29,31);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFCCPBADGTJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



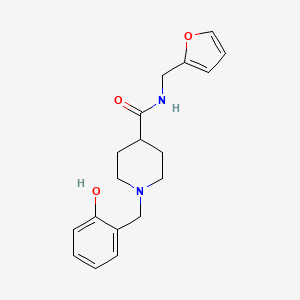
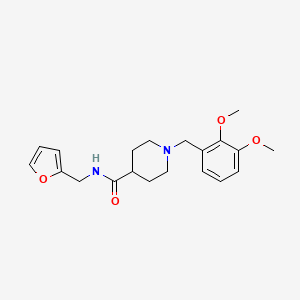
![1-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3949667.png)

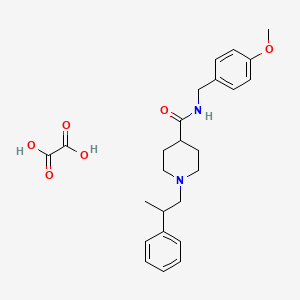
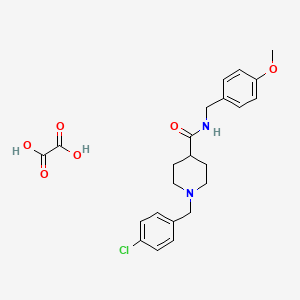
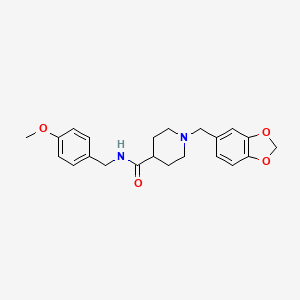
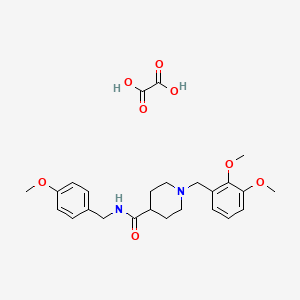
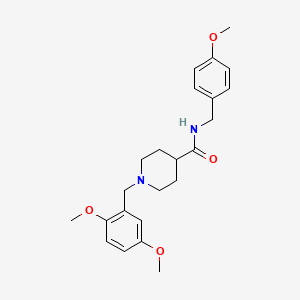

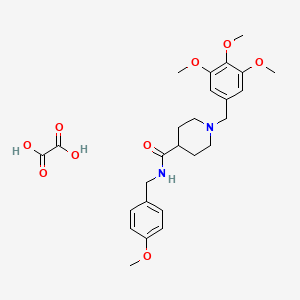
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)
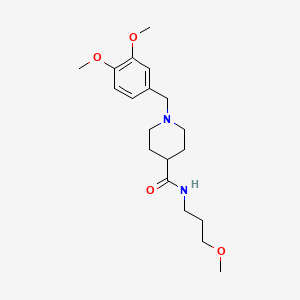
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)